

Fluorapacin stability under basic conditions

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Compound Focus: Fluorapacin

CAS No.: 869811-23-4

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Frequently Asked Questions

Question	Answer & Key Findings	Reference
What is Fluorapacin's stability in basic conditions?	Fluorapacin is unstable under strong basic conditions . Treatment with 1.0 M NaOH accelerates its disproportionation into related substances bis(4-fluorobenzyl)disulfide (A) and bis(4-fluorobenzyl)tetrasulfide (B) . [1]	[1]
What is the stable pH range for Fluorapacin in aqueous media?	The most stable pH range for Fluorapacin in aqueous media is pH 4.0 to 8.0 . The drug shows significant instability outside this range when observed for up to 6 hours. [1]	[1]
Is Fluorapacin susceptible to oxidative degradation?	No. Studies treating Fluorapacin and its finished product in 30% hydrogen peroxide aqueous solution verified its oxidative stability . [1]	[1]
How does light affect Fluorapacin's stability?	Exposure to strong light (4500 Lx ± 500 Lx) for 10 days has a substantial effect on recovery, especially for the finished pharmaceutical product (FPP). [1]	[1]
What are the key degradation products of Fluorapacin?	The primary degradation products identified are bis(4-fluorobenzyl)disulfide (A) and bis(4-	[1]

Question	Answer & Key Findings	Reference
	fluorobenzyl)tetrasulfide (B) , formed mainly under basic conditions. [1]	

Experimental Protocol: Forced Degradation Study under Basic Conditions

This methodology is adapted from stability-indicating HPLC studies on **Fluorapacin**. [1]

Objective

To stress **Fluorapacin** (Active Pharmaceutical Ingredient, API) under basic conditions to identify degradation products and determine kinetic parameters like the rate constant and half-life.

Materials and Equipment

- **API: Fluorapacin** (bis(4-fluorobenzyl)trisulfide)
- **Stressor:** Sodium hydroxide (NaOH) solution, 1.0 M
- **Solvent:** Appropriate aqueous buffer or solvent
- **Equipment:** Thermostated water bath, HPLC system with a UV/VIS detector, and analytical column [1]

Procedure

- **Preparation of Basic Solution:** Accurately prepare a 1.0 M NaOH solution.
- **Sample Preparation:** Dissolve a known quantity of **Fluorapacin** API in the NaOH solution to achieve a specific concentration.
- **Incubation:** Place the sample solution in a thermostated water bath at a controlled temperature (e.g., 60°C or as per study design).
- **Sampling:** Withdraw aliquots from the reaction mixture at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
- **Quenching:** Immediately neutralize each aliquot to stop the degradation reaction.

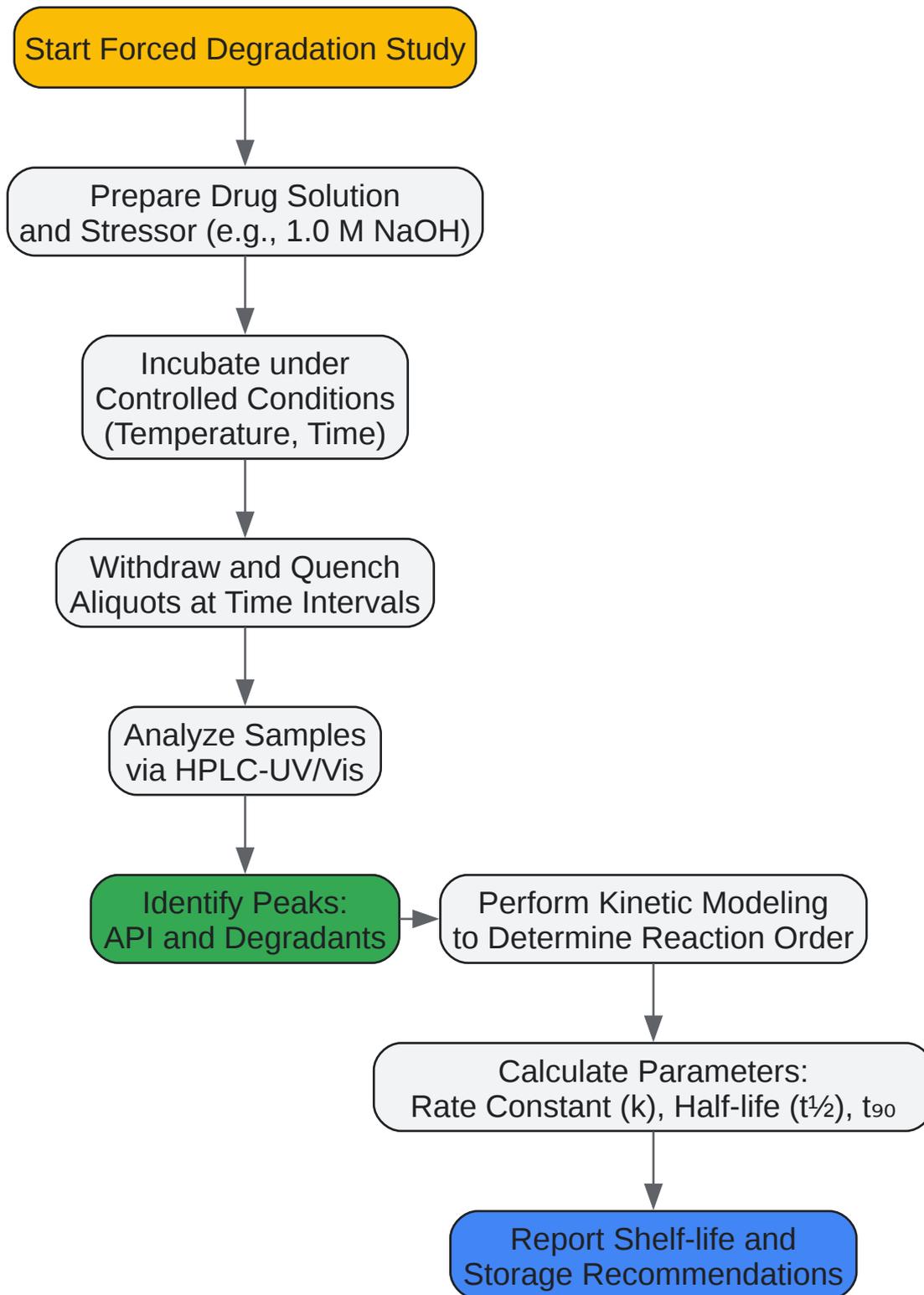
- **Analysis:** Analyze each quenched sample using the stability-indicating HPLC method to quantify the remaining **Fluorapacin** and the formation of degradation products A and B. [1]

Data Analysis

- **Peak Identification:** Identify the peaks corresponding to **Fluorapacin** and its degradation products (A and B) in the HPLC chromatograms.
- **Concentration Calculation:** Calculate the percentage of **Fluorapacin** remaining at each time point.
- **Kinetic Modeling:** Plot the data (e.g., concentration vs. time, log concentration vs. time) to determine the **order of the degradation reaction**. [2]
- **Parameter Determination:**
 - Calculate the **degradation rate constant (k)** from the slope of the best-fit line.
 - Calculate the **half-life ($t_{1/2}$)**, the time required for the drug concentration to decrease by 50%. [2]
 - Calculate **t_{90}** , the time taken for 10% degradation, which is critical for predicting shelf-life. [2]

Experimental Workflow Diagram

The diagram below outlines the logical sequence for conducting and analyzing a forced degradation study.



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Key Technical Considerations for Your Experiments

- **Analytical Method:** Ensure you use a **stability-indicating HPLC method** that can clearly separate **Fluorapacin** from its degradation products (A and B) for accurate quantification. [1]
- **pH Control:** For studies requiring precise pH control, use **NIST-traceable pH buffer solutions** to ensure the accuracy and reliability of your measurements. [3]
- **UV/Vis Detection:** The HPLC method for **Fluorapacin** likely uses a UV/Vis detector. This technique measures the absorption of light by the sample and is a cornerstone of quantitative analysis in pharmaceutical development. [4] [5]

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